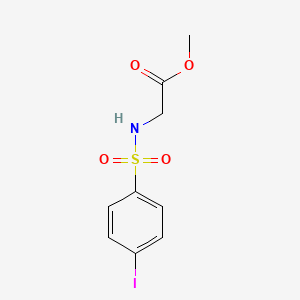

Methyl 2-(4-iodobenzenesulfonamido)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(4-iodobenzenesulfonamido)acetate is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-iodobenzenesulfonamido)acetate typically involves the reaction of 4-iodobenzenesulfonyl chloride with methyl glycinate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-iodobenzenesulfonamido)acetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The sulfonamide group can participate in redox reactions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

Nucleophilic Substitution: Products will vary depending on the nucleophile used.

Oxidation: Products may include sulfonic acids or sulfonates.

Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-(4-iodobenzenesulfonamido)acetate has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It can be used to study the effects of sulfonamide-containing compounds on biological systems.

Industrial Applications: Potential use in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-iodobenzenesulfonamido)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(4-bromobenzenesulfonamido)acetate

- Methyl 2-(4-chlorobenzenesulfonamido)acetate

- Methyl 2-(4-fluorobenzenesulfonamido)acetate

Uniqueness

Methyl 2-(4-iodobenzenesulfonamido)acetate is unique due to the presence of the iodine atom, which can impart distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity can influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Biological Activity

Methyl 2-(4-iodobenzenesulfonamido)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is known for its diverse biological activities. The presence of iodine in the aromatic ring may enhance its interaction with biological targets, potentially increasing its efficacy against various pathogens and cancer cells.

Antimicrobial Activity

Research indicates that compounds with a sulfonamide structure exhibit significant antimicrobial properties. This compound has been evaluated against several microbial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

In studies, this compound demonstrated notable inhibitory effects, particularly against S. aureus and C. albicans, suggesting a strong potential for use in treating infections caused by these pathogens. The minimum inhibitory concentration (MIC) values for these strains were found to be comparable to standard antibiotics like ampicillin and clotrimazole .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro assays revealed that the compound exhibited cytotoxic effects on various cancer cell lines, including liver (HepG2) and breast carcinoma cells. The IC50 values indicated that it was more cytotoxic than some established chemotherapeutic agents, such as Adriamycin, highlighting its potential as an effective anticancer agent .

Table 1: Anticancer Activity Data

| Cell Line | IC50 Value (µM) | Comparison Drug | IC50 Value (µM) |

|---|---|---|---|

| HepG2 | 3.57 ± 0.1 | Adriamycin | 4.50 ± 0.2 |

| Breast Carcinoma | TBD | TBD | TBD |

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays such as DPPH and ABTS radical scavenging tests. Results showed that the compound exhibited significant radical scavenging activity, indicating its potential role in preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity Data

| Assay Type | Radical Scavenging Activity (%) | Reference Standard |

|---|---|---|

| DPPH | 91% | Vitamin C (95%) |

| ABTS | 92% | Vitamin C (95%) |

Case Studies and Research Findings

Several case studies have documented the effectiveness of sulfonamide derivatives similar to this compound in clinical settings. For instance, studies have shown that halogenated sulfonamides can enhance antimicrobial activity against drug-resistant strains of bacteria, such as methicillin-resistant S. aureus (MRSA) .

Case Study Example:

A clinical trial assessing the efficacy of a related sulfonamide derivative demonstrated significant improvements in patient outcomes for infections resistant to conventional treatments. This underscores the importance of exploring halogenated derivatives for their enhanced biological activities.

Properties

Molecular Formula |

C9H10INO4S |

|---|---|

Molecular Weight |

355.15 g/mol |

IUPAC Name |

methyl 2-[(4-iodophenyl)sulfonylamino]acetate |

InChI |

InChI=1S/C9H10INO4S/c1-15-9(12)6-11-16(13,14)8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3 |

InChI Key |

RVMYXBFGVMVYHM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNS(=O)(=O)C1=CC=C(C=C1)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.